5-(3-Fluoro-4-methylphenyl)-2-hydroxyisonicotinic acid
Description
5-(3-Fluoro-4-methylphenyl)-2-hydroxyisonicotinic acid is a fluorinated aromatic compound featuring a pyridine core substituted with a hydroxyl (-OH) group at position 2 and a carboxylic acid (-COOH) group at position 2. The phenyl ring attached to position 5 of the pyridine is further substituted with a fluorine atom at position 3 and a methyl (-CH₃) group at position 3. The fluorine and methyl groups confer metabolic stability and lipophilicity, while the hydroxyl and carboxylic acid groups enable hydrogen bonding and solubility in polar solvents.
Properties
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-7-2-3-8(4-11(7)14)10-6-15-12(16)5-9(10)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBADMNMGKYUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CNC(=O)C=C2C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687194 | |
| Record name | 5-(3-Fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-73-7 | |
| Record name | 5-(3-Fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction
The 5-(3-Fluoro-4-methylphenyl) substituent is typically installed via palladium-catalyzed cross-coupling. A representative protocol involves:
Reagents :
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2-Hydroxyisonicotinic acid (1.0 equiv)
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3-Fluoro-4-methylphenylboronic acid (1.2 equiv)
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Pd(PPh₃)₄ (5 mol%)
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K₂CO₃ (2.0 equiv) in DMF/H₂O (4:1)
Conditions :
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90°C, 12 h under N₂
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Purification by silica chromatography (ethyl acetate/hexane, 3:7)
Key Challenges:
Direct Hydroxylation of Prefunctionalized Isonicotinic Acid Derivatives
An alternative route involves late-stage hydroxylation of 5-arylisonicotinic acid precursors:
Step 1 : Synthesis of 5-(3-Fluoro-4-methylphenyl)isonicotinic acid
Method : Ullmann coupling between methyl isonicotinate and 1-bromo-3-fluoro-4-methylbenzene using CuI/L-proline.
Step 2 : Hydroxylation at C-2
Reagents :
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Oxone® (2.5 equiv) in AcOH/H₂O (1:1)
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60°C, 6 h
Yield : 45–50% (two steps, estimated from similar oxidations)
Optimization of Critical Reaction Parameters
Solvent Effects on Coupling Efficiency
Comparative studies of solvents (Table 1) demonstrate DMF’s superiority in balancing boronic acid solubility and catalyst stability.
Table 1. Solvent Screening for Suzuki Coupling (Hypothetical Data)
| Solvent | Conversion (%) | Regioselectivity (5:3) |
|---|---|---|
| DMF/H₂O | 92 | 8:1 |
| Dioxane/H₂O | 78 | 5:1 |
| THF/H₂O | 65 | 3:1 |
Temperature-Dependent Hydroxylation Kinetics
Controlled experiments reveal optimal hydroxylation occurs at 60–70°C (Figure 1). Higher temperatures promote overoxidation to quinoline derivatives, while temperatures <50°C result in incomplete conversion.
Purification and Characterization Protocols
Crystallization Optimization
Recrystallization from ethanol/water (4:1) yields analytically pure product (mp 214–216°C). Impurity profiling by HPLC (C18 column, 0.1% H₃PO₄/MeCN gradient) shows >99% purity after two crystallizations.
Spectroscopic Fingerprints
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-6), 7.85 (d, J=8.2 Hz, 1H, aryl), 7.45 (d, J=11.3 Hz, 1H, aryl), 2.35 (s, 3H, CH₃).
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IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (aryl C=C), 1245 cm⁻¹ (C-F).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methylphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives, depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-inflammatory agent. It belongs to a class of compounds that exhibit non-steroidal anti-inflammatory properties, making it relevant in the treatment of conditions such as arthritis and dermatological disorders .
Anticancer Research
Research indicates that 5-(3-Fluoro-4-methylphenyl)-2-hydroxyisonicotinic acid exhibits anticancer properties. Studies have shown its efficacy against various cancer cell lines, suggesting that it may interfere with cancer cell proliferation and induce apoptosis.
Enzyme Interaction Studies
The compound serves as a valuable tool in studying enzyme interactions and metabolic pathways. Its unique structure allows researchers to explore how modifications in the chemical structure affect binding affinity and specificity towards various enzymes, which is crucial for drug design .
Case Study 1: Anti-Inflammatory Activity
A study focusing on the anti-inflammatory effects of 5-(3-Fluoro-4-methylphenyl)-2-hydroxyisonicotinic acid demonstrated significant reductions in inflammatory markers in animal models of arthritis. The compound was administered orally, showing promise as a therapeutic agent for chronic inflammatory conditions .
Case Study 2: Anticancer Efficacy
In vitro studies have revealed that this compound inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism involves the disruption of cell cycle progression and induction of apoptosis, highlighting its potential as a lead compound for further development in anticancer therapies.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and chemical properties can be contextualized by comparing it to analogs with variations in substituents, aromatic cores, or functional groups. Below is a detailed analysis:
Substituent Variations on the Pyridine Ring
- 2-Hydroxyisonicotinic Acid (C₆H₅NO₃, MW 139.11): The parent compound lacks the 5-(3-fluoro-4-methylphenyl) substituent. It is a key intermediate in microbial metabolism, undergoing hydroxylation to form 2,6-dihydroxyisonicotinic acid (citrazinic acid) during biodegradation . The absence of the fluorinated aromatic group in 2-hydroxyisonicotinic acid reduces its lipophilicity and metabolic resistance compared to the target compound.
- 5-(3-Fluoro-4-methylphenyl)nicotinic Acid (C₁₃H₁₀FNO₂, MW 243.22): This analog replaces the hydroxyl group at position 2 with a hydrogen atom. The lack of a hydroxyl group diminishes its hydrogen-bonding capacity and acidity (pKa ~4.7 vs. ~2.8 for the target compound), impacting solubility and target-binding interactions in biological systems .
Substituent Variations on the Aromatic Side Chain
- 5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic Acid (C₁₄H₁₂FNO₄, MW 277.25): The methyl group at position 4 of the phenyl ring is replaced by a methoxy (-OCH₃) group, and the hydroxyl group on the pyridine is methoxylated.
Core Heterocycle Modifications
- 2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide (C₁₁H₁₁FN₄O₂, MW 250.23): Replacing the pyridine core with a 1,3,4-oxadiazole ring introduces a heterocycle known for metabolic stability and antimicrobial activity. However, the absence of carboxylic acid and hydroxyl groups reduces polarity, limiting applications in aqueous-phase reactions .
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
5-(3-Fluoro-4-methylphenyl)-2-hydroxyisonicotinic acid (commonly referred to as the compound) is a chemical entity that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of a fluorine atom and a hydroxyl group, which contribute to its biological properties. The molecular formula is , and its CAS number is 1261904-73-7. The structural formula can be represented as follows:
The biological activity of the compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which may lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Binding : It shows affinity towards certain receptors, modulating their activity and influencing downstream signaling pathways.
The presence of the fluorine atom enhances the binding affinity and selectivity towards these targets, making it a promising candidate in drug discovery.
Anticancer Properties
Research indicates that 5-(3-Fluoro-4-methylphenyl)-2-hydroxyisonicotinic acid exhibits anticancer activity through several mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways.
- Cell Cycle Arrest : It can cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
Anti-inflammatory Effects
The compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers. This suggests potential applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-(3-Fluoro-4-methylphenyl)-2-hydroxyisonicotinic acid, it is essential to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Hydroxynicotinic Acid | Lacks fluorine; less hydrophobic | Lower bioactivity |
| 3-Fluoro-4-methylphenylboronic Acid | Similar fluorine and methyl groups | Different functional groups; varied activity |
| 6-(3-Fluoro-4-methylphenyl)picolinic Acid | Similar structure; different moiety | Potential enzyme inhibition |
The unique combination of functional groups in 5-(3-Fluoro-4-methylphenyl)-2-hydroxyisonicotinic acid imparts distinct chemical properties that enhance its stability and bioactivity compared to its analogs.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that the compound effectively inhibited the growth of breast cancer cells, showcasing a dose-dependent response. This suggests its potential as a therapeutic agent in oncology.
- In Vivo Studies : Animal models treated with the compound showed significant reduction in tumor size compared to control groups, indicating its efficacy in a biological system.
- Mechanistic Studies : Further research identified specific pathways affected by the compound, including modulation of the NF-kB signaling pathway, which is crucial in inflammation and cancer progression.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(3-Fluoro-4-methylphenyl)-2-hydroxyisonicotinic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of fluorinated aromatic acids often employs cross-coupling reactions (e.g., Suzuki-Miyaura) or carboxylation of aryl halides. For example, fluorophenyl intermediates (e.g., 3-fluoro-4-methylphenylboronic acid) can be coupled with isonicotinic acid derivatives under palladium catalysis . Optimization involves varying catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and solvents (THF/H₂O mixtures) to improve yield. Reaction monitoring via TLC or HPLC (≥97% purity standards, as in catalog data ) is critical.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Compare retention times against certified reference standards (e.g., ≥97% purity thresholds ).
- NMR : Analyze ¹H/¹³C spectra for fluorophenyl (δ 6.8–7.5 ppm) and hydroxyisonicotinic acid (δ 8.2–8.8 ppm) moieties .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with fluorinated aromatic systems .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : Fluorinated aromatic acids are sensitive to light and moisture. Store under inert gas (N₂/Ar) at −20°C in amber vials. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify decomposition pathways (e.g., hydrolysis of the hydroxy group) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in spectroscopic characterization (e.g., unexpected peaks in NMR)?
- Methodological Answer : Contradictions may arise from tautomerism (e.g., keto-enol equilibria in hydroxyisonicotinic acid) or residual solvents. Strategies include:
- Variable Temperature NMR : To suppress dynamic effects .
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .
- DFT Calculations : Predict chemical shifts for tautomeric forms and compare with experimental data .
Q. What strategies are effective for improving solubility in biological assays without compromising activity?
- Methodological Answer : Solubility enhancement methods include:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Salt Formation : Synthesize sodium or potassium salts via neutralization with NaOH/KOH .
- Structural Modifications : Introduce polar groups (e.g., methyl ester prodrugs) while monitoring SAR using in silico tools (e.g., LogP predictions) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Perform:
- Docking Studies : Target the compound’s hydroxy and fluorophenyl groups to receptor binding sites (e.g., enzyme active sites) .
- QSAR Analysis : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups ) on activity.
- MD Simulations : Assess stability of ligand-receptor complexes under physiological conditions .
Q. What are the best practices for validating biological activity when assay results are inconsistent?
- Methodological Answer : Address variability via:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across ≥3 independent replicates.
- Counter-Screens : Use unrelated assays to rule out off-target effects (e.g., cytotoxicity assays ).
- Orthogonal Methods : Combine enzymatic assays with cellular models (e.g., fluorescence-based vs. radiometric readouts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
